molecular formula C18H13FN2O4S B3139864 methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate CAS No. 477857-76-4

methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate

Cat. No. B3139864
CAS RN: 477857-76-4
M. Wt: 372.4 g/mol
InChI Key: BBMRILGIWVGAQL-UHFFFAOYSA-N
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Description

Methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C18H13FN2O4S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, such as pyrrolidine derivatives, play a significant role in drug discovery, offering a versatile scaffold for developing novel biologically active compounds. The saturation and non-planarity of the pyrrolidine ring enhance pharmacophore exploration and contribute to the stereochemistry and three-dimensional coverage of molecules. Various derivatives of pyrrolidine, including pyrrolizines, pyrrolidine-2-one, and prolinol, have been investigated for their selectivity and biological activity across a range of therapeutic areas (Li Petri et al., 2021).

Advances in Fluorinated Compounds

The inclusion of fluorine atoms in organic compounds often leads to significant changes in their physical, chemical, and biological properties. The fluorination of aromatic compounds, exemplified by studies on 2-fluoro-4-bromobiphenyl, showcases practical syntheses for intermediates relevant in the production of non-steroidal anti-inflammatory and analgesic materials. These studies emphasize the importance of fluorinated intermediates in the pharmaceutical industry and highlight the challenges and solutions in synthesizing these compounds on a large scale (Qiu et al., 2009).

Fluorescent Chemosensors

The development of fluorescent chemosensors based on heterocyclic compounds, such as those derived from 4-methyl-2,6-diformylphenol, demonstrates the application potential of heterocyclic chemistry in detecting various analytes with high selectivity and sensitivity. These chemosensors can detect metal ions, anions, neutral molecules, and monitor pH changes, offering valuable tools for analytical and diagnostic purposes (Roy, 2021).

Heterocyclic Conductors

Research into heterocyclic-based electric conductors highlights the significance of pyrrole- and thiophene-based compounds in developing new materials with tailored electrical properties. By manipulating the molecular structure of these heterocycles, researchers aim to design conductive materials for various applications, including electronics and energy storage (Pagani, 1994).

Thiophene Derivatives and Biological Interest

The study of thiophene derivatives underscores their importance across a wide range of biological activities and therapeutic properties. Thiophene and its derivatives serve as key components in medicinal chemistry, offering a broad spectrum of molecular structures with diverse therapeutic potentials. This research underlines the versatility and significance of thiophene rings in designing biologically active molecules (Drehsen & Engel, 1983).

properties

IUPAC Name

methyl 3-[2-[2-(4-fluoroanilino)-2-oxoacetyl]pyrrol-1-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O4S/c1-25-18(24)16-14(8-10-26-16)21-9-2-3-13(21)15(22)17(23)20-12-6-4-11(19)5-7-12/h2-10H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMRILGIWVGAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601122338
Record name Methyl 3-[2-[2-[(4-fluorophenyl)amino]-2-oxoacetyl]-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate

CAS RN

477857-76-4
Record name Methyl 3-[2-[2-[(4-fluorophenyl)amino]-2-oxoacetyl]-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477857-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[2-[2-[(4-fluorophenyl)amino]-2-oxoacetyl]-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601122338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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